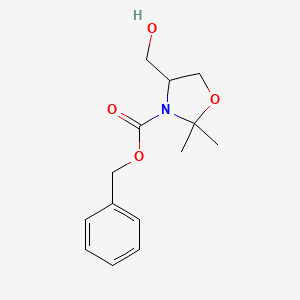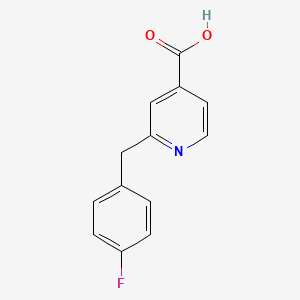
4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyclopropylmethoxy group and an ethynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Alkylation: The starting material, 3-hydroxy-4-halogenated benzaldehyde, undergoes alkylation to introduce the cyclopropylmethoxy group.
Hydroxylation: The intermediate product is then subjected to hydroxylation to form the corresponding hydroxyl compound.
Alkylation: A second alkylation step introduces the ethynyl group.
Oxidation: Finally, the compound is oxidized to form this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of advanced catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway. This inhibition can prevent the epithelial-mesenchymal transition (EMT) process, which is implicated in various pathological conditions such as fibrosis and cancer .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
- 4-(Cyclopropylmethoxy)-3-methylbenzoic acid
- 4-(Cyclopropylmethoxy)-3-chlorobenzoic acid
Uniqueness
4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid is unique due to the presence of both cyclopropylmethoxy and ethynyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential therapeutic applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-3-ethynylbenzoic acid |
InChI |
InChI=1S/C13H12O3/c1-2-10-7-11(13(14)15)5-6-12(10)16-8-9-3-4-9/h1,5-7,9H,3-4,8H2,(H,14,15) |
InChI Key |
VRKBSFMBHVNHAM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C(=O)O)OCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-bromophenyl)ethyl]oxan-4-amine](/img/structure/B12079710.png)

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol](/img/structure/B12079718.png)


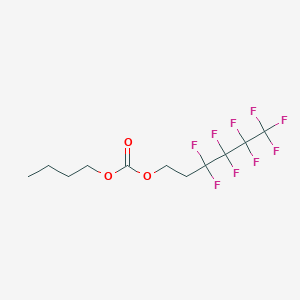

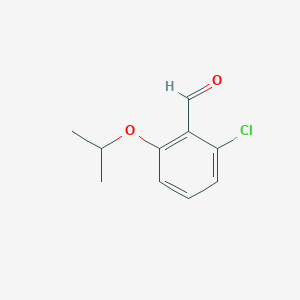
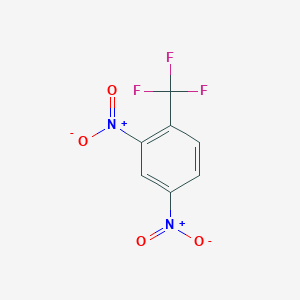
![[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]-tripropylazanium;chloride](/img/structure/B12079749.png)
